8-Hydroxy-2-methylquinoline-7-carbaldehyde

描述

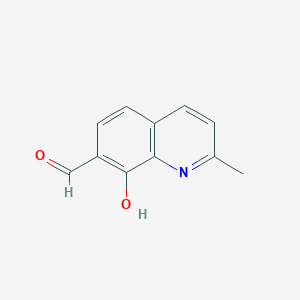

8-Hydroxy-2-methylquinoline-7-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 8th position, a methyl group at the 2nd position, and an aldehyde group at the 7th position on the quinoline ring. It is known for its significant role in various chemical reactions and its applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-methylquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide . This reaction typically requires controlled conditions to ensure the selective formation of the aldehyde group at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions: 8-Hydroxy-2-methylquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Selenium dioxide is commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted quinoline derivatives.

科学研究应用

Chemical Applications

Synthesis and Intermediate Use:

8-Hydroxy-2-methylquinoline-7-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. Notably, it can be oxidized to form carboxylic acids or reduced to alcohols, showcasing its versatility in organic synthesis.

Coordination Chemistry:

The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. Its ability to chelate metal ions due to the presence of hydroxyl and aldehyde groups allows it to disrupt metal-dependent biological processes, which is particularly relevant in biological applications .

Biological Applications

Anticancer Properties:

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that certain complexes formed with this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, copper(II) complexes derived from 8-hydroxyquinoline showed high cytotoxicity and induced apoptosis in cancer cells .

Antimicrobial Activity:

The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents. The structure-activity relationship studies suggest that modifications to the quinoline framework can enhance its activity against specific bacteria and fungi .

Medicinal Applications

Therapeutic Potential:

Research is ongoing to explore the therapeutic applications of this compound in treating various diseases beyond cancer. Its derivatives have shown promise as iron-chelators for neuroprotection and as agents against viral infections, including HIV . The compound's ability to inhibit metalloproteins further expands its potential therapeutic uses.

Drug Development:

The pharmacological profile of 8-hydroxyquinoline derivatives suggests their utility as lead compounds in drug development. Many derivatives are being studied for their efficacy and safety profiles, with some already incorporated into clinical trials for various diseases, including Alzheimer's disease and other neurodegenerative conditions .

Industrial Applications

Dyes and Pigments:

In industry, this compound is used in the production of dyes and pigments due to its vibrant color properties. Its ability to form stable complexes with metals makes it suitable for applications in coloring agents.

Organic Electronics:

The compound has also found applications in organic light-emitting diodes (OLEDs) as an electron carrier. Its photochemical properties allow it to play a role in enhancing the efficiency of electronic devices .

Case Studies

作用机制

The mechanism of action of 8-Hydroxy-2-methylquinoline-7-carbaldehyde involves its ability to form complexes with metal ions due to the presence of the hydroxyl and aldehyde groups. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound can chelate metal ions, disrupting metal-dependent biological processes . Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels .

相似化合物的比较

8-Hydroxyquinoline: Lacks the methyl and aldehyde groups but shares the hydroxyl group at the 8th position.

2-Methylquinoline: Lacks the hydroxyl and aldehyde groups but has a methyl group at the 2nd position.

8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde: Contains additional aldehyde groups at the 5th and 7th positions.

Uniqueness: 8-Hydroxy-2-methylquinoline-7-carbaldehyde is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for versatile chemical modifications and interactions with metal ions, making it valuable in various research and industrial applications .

生物活性

8-Hydroxy-2-methylquinoline-7-carbaldehyde, a derivative of quinoline, is characterized by its unique functional groups: a hydroxyl group at the 8th position, a methyl group at the 2nd position, and an aldehyde group at the 7th position. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. The following sections provide a detailed exploration of its biological activity, synthesis, and potential applications.

Antimicrobial Properties

Research indicates that 8-hydroxyquinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the 8-hydroxyquinoline nucleus can effectively inhibit various bacterial strains and fungi. The mechanism is believed to involve the chelation of metal ions essential for microbial growth, disrupting their metabolic processes .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Target | Activity (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL | |

| This compound | Escherichia coli | 10 µg/mL | |

| This compound | Candida albicans | 15 µg/mL |

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives has been widely investigated. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the generation of reactive oxygen species (ROS) and interference with cell cycle progression .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 25 | |

| This compound | MCF-7 (breast cancer) | 30 | |

| This compound | A549 (lung cancer) | 22 |

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound exhibits other biological activities such as:

- Antifungal Activity : Effective against various fungal pathogens.

- Antiviral Activity : Potential applications in inhibiting viral replication.

- Neuroprotective Effects : Acts as an iron chelator, potentially beneficial in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions. This chelation disrupts metal-dependent enzymatic processes crucial for microbial growth and cancer cell survival. Furthermore, the compound's photochemical properties allow it to facilitate long-distance hydrogen atom transfer upon UV excitation, enhancing its reactivity and potential biological effects .

Study on Antimycobacterial Activity

A study published in ResearchGate explored the antitubercular activity of various 8-hydroxyquinoline derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, highlighting their potential as lead compounds in tuberculosis treatment .

Synthesis and Structure-Activity Relationship (SAR)

Recent advances in synthetic methodologies have allowed for the efficient production of various derivatives of 8-hydroxyquinoline. Understanding the structure-activity relationships (SAR) is crucial for developing more effective compounds. Modifications at specific positions on the quinoline ring have been shown to significantly enhance biological activity while reducing toxicity .

属性

IUPAC Name |

8-hydroxy-2-methylquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(6-13)11(14)10(8)12-7/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBSWWFAYYLUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579262 | |

| Record name | 8-Hydroxy-2-methylquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13796-76-4 | |

| Record name | 8-Hydroxy-2-methylquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。